molecular formula C17H23NO4 B120994 cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate CAS No. 156469-74-8

cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate

Cat. No. B120994
M. Wt: 305.4 g/mol
InChI Key: QXELSODIWMVNCI-GASCZTMLSA-N
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Description

Crystal Structure of Antitubercular Complex

The study titled "Crystal Structure of Antitubercular Complex: cis-(chloro)-[N,N′-bis-(diethyl-2,2′-bipyridine-3,3′-dicarboxylate)]ruthenium(II) Monohydrate" investigates the structure of a ruthenium complex with potential antitubercular properties. The complex is formed by the reaction of diethyl-2,2′-bipyridine-3,3′-dicarboxylate with RuCl3·3H2O. The resulting compound exhibits a distorted octahedral geometry with ruthenium coordinated to four nitrogen atoms from two bipyridyl ligands and two chloride atoms in the cis-position. The structure was elucidated using various spectroscopic methods and X-ray crystallography, revealing specific bond distances and angles, as well as weak hydrogen bonding interactions between chlorides and hydrogens of neighboring molecules, and between the oxygens of carboxylate groups and hydrogens of a neighboring molecule .

Molecular Structure and Conformation of β-Carbolines

In the paper "Structure–activity studies of β-carbolines. 1. Molecular structure and conformation of cis-3-carboxylic acid-1,2,3,4-tetrahydroharmane dihydrate," the crystal structure of a β-carboline derivative is reported. This compound, a potential ligand for the benzodiazepine receptor, crystallizes as a zwitterion with a half-chair conformation of the unsaturated ring. The molecular packing is influenced by hydrogen bonding to water molecules within the lattice. The space group and cell dimensions are provided, along with the zwitterionic nature of the molecule, which is crucial for understanding its interaction with biological targets .

Stereochemistry and Conformation of Diastereoisomeric Carbazolones

The research presented in "Structure, stereochemistry, and conformation of diastereoisomeric cis- and trans-3-ethyl-1,2,3,4,4a,9a-hexahydrocarbazol-4-ones by means of 13C and two-dimensional 1H nuclear magnetic resonance spectroscopy" explores the stereochemistry of hexahydrocarbazol-4-ones. These compounds are obtained with a specific stereochemistry through a photocyclisation reaction, with the cis-compounds being more stable and resembling the stereochemistry of natural products from the Aspidosperma indole alkaloids. The study provides a comprehensive analysis of the NMR spectra, which helps in establishing the conformation of the compounds and serves as a reference for identifying the cis- and trans-series and determining the position of the 3-ethyl chain .

Scientific Research Applications

Pyrrolidine is a five-membered ring and one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date . These compounds have been synthesized using different strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

The pyrrolidine ring is stereogenic, meaning that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This is due to the different binding mode to enantioselective proteins .

  • Pyrrole in Medicinal Chemistry : Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds. Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products. The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

  • Resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate : Candida antarctica lipase B (CALB) is a versatile and robust lipase with high activity and enantioselectivity in the resolution of alcohols and amines. A semi-rational engineering approach was successfully applied to tailor CALB for efficient synthesis of the moxifloxacin chiral intermediate through enzymatic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate .

  • Hydrolysis of Heterocyclic Diesters : The hydrolysis of heterocyclic diesters, including dimethyl pyrrolidine-3,4-dicarboxylate, has been studied .

  • Pyrrole in Medicinal Chemistry : Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds. Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products. The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

  • Resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate : Candida antarctica lipase B (CALB) is a versatile and robust lipase with high activity and enantioselectivity in the resolution of alcohols and amines. A semi-rational engineering approach was successfully applied to tailor CALB for efficient synthesis of the moxifloxacin chiral intermediate through enzymatic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate .

  • Hydrolysis of Heterocyclic Diesters : The hydrolysis of heterocyclic diesters, including dimethyl pyrrolidine-3,4-dicarboxylate, has been studied .

Safety And Hazards

As with any chemical, handling “cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate” should be done with appropriate safety measures. It’s advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The future directions for “cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate” are not clear from the available data. Its use is primarily for research and development purposes . Further studies could potentially explore its synthesis, properties, and potential applications in more detail.

properties

IUPAC Name

diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXELSODIWMVNCI-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363903
Record name Diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate

CAS RN

156469-74-8
Record name Diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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